Deltorphin 2

Analgesia Opioid pharmacology Receptor binding

Deltorphin 2 (also known as [D-Ala2]-Deltorphin II, DELT II) is a naturally occurring heptapeptide first isolated from the skin of the amphibian Phyllomedusa bicolor. It belongs to the deltorphin family of opioid peptides and functions as a highly selective agonist at the δ-opioid receptor (DOR).

Molecular Formula C38H54N8O10
Molecular Weight 782.9 g/mol
Cat. No. B048787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltorphin 2
Synonyms(Ala(2))deltorphin II
(Ala(2),Glu(4))deltorphin
2-Ala-4-Glu-deltorphin
DELT II
DELT-II
deltorphin II
deltorphin II, Ala(2)-
deltorphin, Ala(2)-Glu(4)-
deltorphin, alanyl(2)-glutamyl(4)-
deltorphin-II
Tyr-Ala-Phe-Glu-Val-Val-Gly-NH2
Molecular FormulaC38H54N8O10
Molecular Weight782.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1
InChIKeyNUNBRHVOPFWRRG-RCEFDBTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deltorphin 2 (D-Ala2-Deltorphin II): High-Selectivity Delta Opioid Receptor Agonist for Preclinical Pain and Receptor Signaling Studies


Deltorphin 2 (also known as [D-Ala2]-Deltorphin II, DELT II) is a naturally occurring heptapeptide first isolated from the skin of the amphibian Phyllomedusa bicolor [1]. It belongs to the deltorphin family of opioid peptides and functions as a highly selective agonist at the δ-opioid receptor (DOR) [1]. The compound exhibits enzymatic stability superior to many endogenous opioid peptides [2] and demonstrates quantifiable blood-brain barrier permeability in vitro, making it a valuable pharmacological tool for investigating DOR-mediated analgesia, receptor signaling mechanisms, and δ-opioid receptor subtype pharmacology [2].

Why Generic Substitution of Deltorphin 2 with Other Delta Opioid Agonists Fails: Critical Differences in Potency, Selectivity, and Subtype Engagement


Delta opioid receptor agonists are not interchangeable tools. Deltorphin 2 exhibits markedly higher potency than structurally related delta agonists such as DPDPE and DADLE when peptidase inhibition is controlled [1]. Its δ-receptor binding affinity (Ki = 0.36 nM) is approximately 5-fold higher than DPDPE (Ki = 1.8 nM) and more than 4000-fold selective over μ-opioid receptors [2]. Furthermore, functional in vivo cross-tolerance studies demonstrate that Deltorphin 2 and DPDPE do not exhibit cross-tolerance, indicating engagement of distinct δ-receptor subtypes or signaling complexes [3]. Substituting a less selective or lower-potency delta agonist introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation.

Deltorphin 2 Comparative Evidence Guide: Head-to-Head Quantitative Differentiation Against Delta Opioid Receptor Agonist Alternatives


In Vitro Functional Potency Comparison: Deltorphin 2 vs. DPDPE and DADLE Under Controlled Peptidase Inhibition

In the mouse isolated vas deferens (MVD) preparation with combined peptidase inhibitors (bacitracin, bestatin, and captopril), Deltorphin 2 demonstrated an IC50 of 1.13 × 10−10 M (0.113 nM), making it the most potent delta opioid agonist among all peptides tested [1]. The potency hierarchy under these controlled conditions was Deltorphin 2 > DPDPE > DADLE. Notably, without peptidase inhibition, the apparent potency of Deltorphin 2 was markedly underestimated due to its susceptibility to degradation, underscoring the necessity of peptidase control for accurate potency assessment [1].

Analgesia Opioid pharmacology Receptor binding

Delta vs. Mu Receptor Binding Selectivity: Deltorphin 2 vs. DPDPE

In radioligand competition binding assays using monkey brain cortical membranes, Deltorphin 2 exhibited a Ki of 0.36 nM at the δ-opioid receptor compared to 1488 nM at the μ-opioid receptor, yielding a μ/δ selectivity ratio of approximately 4,133 [1]. In contrast, DPDPE showed a Ki of 1.8 nM at δ receptors and 742 nM at μ receptors, yielding a μ/δ selectivity ratio of approximately 412 [1]. Thus, Deltorphin 2 displays approximately 10-fold higher δ/μ binding selectivity than DPDPE in this primate model system.

Receptor binding Selectivity profiling Opioid screening

In Vitro Blood-Brain Barrier Permeability: Deltorphin 2 Quantified Permeability Coefficient

Using primary bovine brain microvessel endothelial cell (BMEC) monolayers as an in vitro BBB model, Deltorphin 2 demonstrated a permeability coefficient (PC) of 23.49 ± 2.42 × 10−4 cm/min [1]. This quantitative value provides a benchmark for evaluating analogue BBB penetration. Notably, modifications such as N-terminal additions produced analogues with comparable permeability (e.g., [Arg0, D-Ala2]deltorphin II, PC = 19.06 ± 3.73; [Pro-1, Pro0, D-Ala2]deltorphin II, PC = 22.22 ± 5.93) [1].

Blood-brain barrier Pharmacokinetics Drug delivery

In Vivo Functional Differentiation: Lack of Cross-Tolerance Between Deltorphin 2 and DPDPE

In mice, chronic intracerebroventricular (i.c.v.) pretreatment with Deltorphin 2 twice daily for 3 days produced a greater than 37-fold rightward shift in the Deltorphin 2 dose-response curve, indicating robust tolerance development to Deltorphin 2 itself [1]. However, in these same Deltorphin 2-tolerant animals, the dose-response curves for both DPDPE (a δ1-preferring agonist) and DAMGO (a μ-selective agonist) remained unaltered compared to naïve animals [1]. This lack of cross-tolerance, which was reciprocal (DPDPE-tolerant mice showed no cross-tolerance to Deltorphin 2), provides functional in vivo evidence that Deltorphin 2 and DPDPE engage pharmacologically distinct δ-opioid receptor subtypes or signaling complexes [1].

Tolerance Receptor subtypes Analgesia

Enzymatic Stability in Brain Tissue: Deltorphin 2 vs. Deltorphin I

In mouse 15% brain membrane homogenates, Deltorphin I exhibited a half-life (t1/2) of 4.8 hours [1]. While the precise t1/2 value for Deltorphin 2 in this same assay was not reported as a discrete numeric value in the abstract, the study context establishes that both deltorphins are enzymatically stable heptapeptides and that amino acids at positions 4 and 5 are critical determinants of biological stability [1]. The Deltorphin 2 sequence (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2) differs from Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2) solely at position 4 (Glu vs. Asp), a position identified as critical for stability [1].

Peptide stability Metabolism CNS pharmacology

Signaling Profile: Deltorphin 2 as a Balanced Agonist vs. G Protein-Biased Delta Opioid Peptides

In cellular signaling assays, Deltorphin 2 functions as a balanced agonist at the δ-opioid receptor, effectively recruiting both G protein-mediated cAMP inhibition and β-arrestin pathways [1]. Specifically, Deltorphin 2 robustly recruits β-arrestin 2 and produces detectable β-arrestin 1 recruitment at the δ-opioid receptor [1]. In contrast, the naturally occurring rubiscolin peptides exhibit G protein-biased signaling, with only very weak β-arrestin 2 recruitment and undetectable β-arrestin 1 recruitment [1]. This differential signaling profile positions Deltorphin 2 as a reference balanced agonist for benchmarking biased signaling studies.

Biased signaling β-arrestin GPCR pharmacology

Deltorphin 2 Optimal Research Application Scenarios Based on Quantified Differentiation


δ2-Opioid Receptor Subtype-Specific Analgesia Studies

Based on the lack of cross-tolerance with DPDPE (>37-fold rightward shift for Deltorphin 2 with zero alteration to DPDPE dose-response), Deltorphin 2 is optimally suited for studies requiring selective pharmacological interrogation of the δ2-opioid receptor subtype in vivo [1]. This application is particularly relevant for dissecting the differential contributions of δ1- and δ2-like receptors to pain modulation, tolerance mechanisms, and the development of subtype-selective analgesics with reduced adverse effect profiles.

High-Potency In Vitro Functional Assays Requiring Maximal Delta Receptor Activation

With an IC50 of 1.13 × 10−10 M under peptidase-controlled conditions [1], Deltorphin 2 provides the highest functional potency among available delta opioid peptides. This makes it the preferred agonist for in vitro assays (e.g., cAMP inhibition, GTPγS binding, β-arrestin recruitment) where robust δ-opioid receptor activation is required at minimal concentrations, reducing peptide consumption and minimizing potential off-target effects associated with higher agonist concentrations.

Balanced Agonist Reference Control for Biased Signaling Studies

As a balanced δ-opioid receptor agonist that robustly recruits both G protein and β-arrestin pathways [1], Deltorphin 2 serves as an essential reference compound for benchmarking G protein-biased δ-opioid agonists (such as rubiscolins). This application is critical for drug discovery programs developing biased δ-opioid ligands intended to retain analgesic efficacy while minimizing β-arrestin-associated adverse effects such as tolerance and receptor desensitization.

CNS-Targeted Delta Opioid Pharmacology with Characterized BBB Permeability

With a quantified in vitro BBB permeability coefficient of 23.49 ± 2.42 × 10−4 cm/min [1], Deltorphin 2 provides a characterized baseline for central nervous system penetration. This established permeability benchmark supports its use in studies requiring central δ-opioid receptor activation following peripheral or intracerebroventricular administration, and enables rational interpretation of in vivo behavioral outcomes where central vs. peripheral site of action must be distinguished.

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